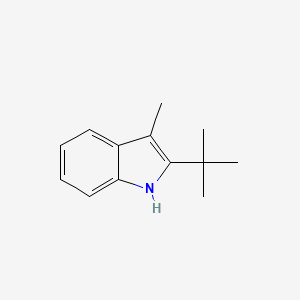
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective transformations, making it valuable in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride typically involves the following steps:
Formation of the Indene Backbone: The indene backbone is synthesized through a series of reactions starting from commercially available starting materials.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a phosphination reaction, often using diphenylphosphine and a suitable base.
Resolution of Enantiomers: The racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The diphenylphosphino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers to form chiral complexes, which then facilitate enantioselective transformations. The molecular targets include various metal catalysts, and the pathways involved are primarily related to the formation of chiral intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride: A similar chiral ligand with the opposite enantiomeric configuration.
®-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride: Another enantiomer of the compound.
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride: A diastereomer with different stereochemistry.
Uniqueness
The uniqueness of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride lies in its specific chiral configuration, which imparts distinct enantioselective properties in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.
Eigenschaften
Molekularformel |
C21H21ClNP |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
(1R,2R)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C21H20NP.ClH/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18;/h1-14,20-21H,15,22H2;1H/t20-,21-;/m1./s1 |
InChI-Schlüssel |
DCIIHGCBDKDRBP-MUCZFFFMSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R)-3-methyl-4-(6-((2R)-2-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B13651636.png)




![6-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13651665.png)



![Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
